Cas no 862975-19-7 (N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine)

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine is a specialized organic compound featuring a unique structure with multiple functional groups. This compound exhibits significant advantages in synthetic chemistry, particularly in the synthesis of heterocyclic compounds, due to its ability to facilitate cross-coupling reactions and its role as an electron-rich nucleophile. Its distinct structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine structure
862975-19-7 structure
Product Name:N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine
CAS No:862975-19-7
MF:C17H13FN4O3S
MW:372.373525381088
CID:5976793
PubChem ID:7109974
Update Time:2025-06-20

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine
    • 5-(2,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
    • 2-Benzothiazolamine, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-
    • SR-01000128667
    • 5-(2,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
    • MLS-0437606.0002
    • CHEMBL1867272
    • cid_7109974
    • SR-01000128667-1
    • AB00670848-01
    • MLS-0437606.0001
    • N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
    • HMS1650B06
    • SR-01000128667-2
    • 862975-19-7
    • [5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-(4-fluoro-1,3-benzothiazol-2-yl)amine
    • F0646-1822
    • BDBM82578
    • 5-(2,4-dimethoxyphenyl)-N-(4-fluoranyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
    • AKOS024591045
    • Inchi: 1S/C17H13FN4O3S/c1-23-9-6-7-10(12(8-9)24-2)15-21-22-16(25-15)20-17-19-14-11(18)4-3-5-13(14)26-17/h3-8H,1-2H3,(H,19,20,22)
    • InChI Key: DYQNMTADNAMQLP-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC(F)=C2N=C1NC1=NN=C(C2=CC=C(OC)C=C2OC)O1

Computed Properties

  • Exact Mass: 372.06923963g/mol
  • Monoisotopic Mass: 372.06923963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • Density: 1.437±0.06 g/cm3(Predicted)
  • Boiling Point: 558.6±60.0 °C(Predicted)
  • pka: -0.62±0.10(Predicted)

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine Pricemore >>

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Additional information on N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine

Introduction to N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine (CAS No. 862975-19-7)

N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 862975-19-7, represents a sophisticated molecular architecture that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.

The structural framework of this compound is characterized by the presence of several key functional groups and heterocyclic rings. The 2,4-dimethoxyphenyl moiety introduces methoxy substituents at the 2 and 4 positions of the phenyl ring, which can influence the electronic properties and metabolic stability of the molecule. This particular substitution pattern is often explored in medicinal chemistry due to its ability to modulate receptor binding affinities and pharmacokinetic profiles.

Additionally, the compound features a 1,3,4-oxadiazole ring system, which is known for its broad spectrum of biological activities. Oxadiazole derivatives have been extensively studied for their potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The incorporation of this heterocycle into the molecular structure suggests that N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine may exhibit similar therapeutic properties.

The presence of a 4-fluoro group on the benzothiazole ring further enhances the compound's pharmacological potential. Fluorine atoms are frequently introduced into drug molecules due to their ability to improve metabolic stability, binding affinity, and overall bioavailability. The specific positioning of the 4-fluoro group in this compound's structure may contribute to its unique interaction with biological targets.

In recent years, there has been growing interest in developing novel therapeutic agents that leverage complex molecular architectures to achieve higher efficacy and selectivity. N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine aligns with this trend by combining multiple pharmacophoric elements into a single molecule. This approach has shown promise in various preclinical studies, where such compounds have demonstrated promising activity against a range of diseases.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the 1,3,4-oxadiazole ring system typically requires a cyclization reaction between appropriate precursors under controlled conditions. Similarly, the attachment of the 2,4-dimethoxyphenyl group and the 4-fluoro-substituted benzothiazole moiety necessitates careful optimization to ensure high yield and purity.

The pharmacological evaluation of N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-4-fluoro-1,3-benzothiazol-2-am ine has been conducted using both in vitro and in vivo models. Initial studies have revealed promising activity against various biological targets relevant to human health. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes involved in inflammation and cancer progression.

The molecular interactions between N -5-(< strong > 2 , 4 - dimethoxyphenyl strong >) - 1 , 3 , 4 - ox adia z ol - 2 - yl - 4 - fluoro - 1 , 3 - ben zothia z ol - 2 - am ine and its target proteins have been investigated using computational methods. These studies have provided valuable insights into the compound's binding mode and potential mechanisms of action. The results from these computational analyses are consistent with experimental observations and further support the compound's therapeutic potential.

In conclusion,N -5-(< strong > 2 , 4 - dimeth oxyph enyl strong >) - 1 , 3 , 4 - ox adia z ol - 2 - yl - 4 - fluoro - 1 , 3 - ben zothia z ol - 2 - am ine (CAS No . < strong >862975- strong >19-) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , including the presence of methoxy , ox adia zole , and fluoro substituents , make it a promisin g candidate for further development . Ongoing research efforts are focused on elucidating its full pharmacological profile , optimizing its synthetic route , and exploring potential clinical applications . As our understanding of disease mechanisms continues to evolve , compounds like N -5-(< strong > 2 , 4 strong > dim eth oxy ph enyl ) ) - 1 , 3 , 4 ox adia z ol ) ) _ _ _ _ _ _ _ _ _ _ _ _ _ _ _

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